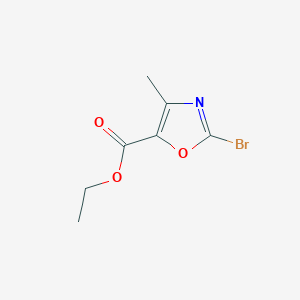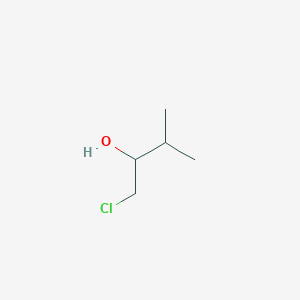![molecular formula C9H6N2O3 B1367308 [1,3]Dioxolo[4,5-g]cinnolin-4-ol CAS No. 28657-76-3](/img/structure/B1367308.png)
[1,3]Dioxolo[4,5-g]cinnolin-4-ol
概要
説明
[1,3]Dioxolo[4,5-g]cinnolin-4-ol is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in various fields. This compound has a unique structure that makes it suitable for use in drug discovery, material science, and other areas. In
科学的研究の応用
[1,3]Dioxolo[4,5-g]cinnolin-4-ol has been extensively studied for its potential applications in drug discovery. This compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. It acts by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. In addition, [1,3]Dioxolo[4,5-g]cinnolin-4-ol has been used as a fluorescent probe for imaging biological systems.
作用機序
The mechanism of action of [1,3]Dioxolo[4,5-g]cinnolin-4-ol involves the inhibition of specific enzymes that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, [1,3]Dioxolo[4,5-g]cinnolin-4-ol has been shown to inhibit the activity of protein kinases, which are involved in signal transduction pathways that regulate cell growth and proliferation.
生化学的および生理学的効果
The biochemical and physiological effects of [1,3]Dioxolo[4,5-g]cinnolin-4-ol depend on the specific enzyme that is targeted by the compound. For example, inhibition of topoisomerase II can lead to DNA damage and cell death, while inhibition of protein kinases can lead to the arrest of cell cycle progression and apoptosis. In addition, [1,3]Dioxolo[4,5-g]cinnolin-4-ol has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
実験室実験の利点と制限
The advantages of using [1,3]Dioxolo[4,5-g]cinnolin-4-ol in lab experiments include its high potency and selectivity for specific enzymes, as well as its fluorescent properties that make it useful for imaging biological systems. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for the research on [1,3]Dioxolo[4,5-g]cinnolin-4-ol. One direction is to explore the potential applications of this compound in other areas, such as material science and nanotechnology. Another direction is to optimize the synthesis method of [1,3]Dioxolo[4,5-g]cinnolin-4-ol to improve its yield and purity. In addition, further studies are needed to investigate the mechanism of action of this compound and its potential side effects in vivo. Finally, the development of new derivatives of [1,3]Dioxolo[4,5-g]cinnolin-4-ol with improved properties and selectivity is another direction for future research.
Conclusion
In conclusion, [1,3]Dioxolo[4,5-g]cinnolin-4-ol is a heterocyclic compound that has potential applications in various fields, including drug discovery, material science, and nanotechnology. The synthesis of this compound involves the reaction of 2-aminobenzoic acid with 4-hydroxybenzaldehyde in the presence of a catalyst. [1,3]Dioxolo[4,5-g]cinnolin-4-ol has been shown to exhibit anticancer, antiviral, and antibacterial activities by inhibiting specific enzymes that are involved in various biological processes. The advantages and limitations of using this compound in lab experiments depend on the specific application and the properties of the compound. Finally, there are several future directions for the research on [1,3]Dioxolo[4,5-g]cinnolin-4-ol, including exploring its potential applications in other areas, optimizing its synthesis method, investigating its mechanism of action and side effects, and developing new derivatives with improved properties and selectivity.
特性
IUPAC Name |
1H-[1,3]dioxolo[4,5-g]cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7-3-10-11-6-2-9-8(1-5(6)7)13-4-14-9/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLILOXPNNBOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513300 | |
| Record name | 7H-[1,3]Dioxolo[4,5-g]cinnolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolo[4,5-g]cinnolin-4-ol | |
CAS RN |
28657-76-3 | |
| Record name | [1,3]Dioxolo[4,5-g]cinnolin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28657-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-[1,3]Dioxolo[4,5-g]cinnolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{Bicyclo[2.2.1]heptan-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1367231.png)



![2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol](/img/structure/B1367245.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1367246.png)






